Denv-IN-5

Dengue virus NS4B inhibitor Selectivity index

High-cytotoxicity cell lines risk false antiviral hits. Denv-IN-5 solves this with a selectivity index >250 (CC50 >30 µM vs. EC50 0.12 µM), ensuring Z' factor reliability. Its 3.2-fold lower human microsomal clearance (CLint 12.4 µL/min/mg) reduces dosing frequency in PK studies, cutting compound and animal costs. - SI >250 prevents cytotoxic artifacts; ideal for Vero/Huh-7 assays. - 3.0x higher DENV-3 potency vs. class avg; single-compound pan-serotype control. - >90% cell viability at 10× EC50; enables robust resistance mutant selection.

Molecular Formula C23H25ClF2N4OS
Molecular Weight 479.0 g/mol
Cat. No. B12403702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenv-IN-5
Molecular FormulaC23H25ClF2N4OS
Molecular Weight479.0 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(NC1=O)SCC2=C(C(=NN2)C3=CC(=C(C=C3)F)F)Cl)CC4CCCCC4
InChIInChI=1S/C23H25ClF2N4OS/c1-2-15-18(10-13-6-4-3-5-7-13)27-23(28-22(15)31)32-12-19-20(24)21(30-29-19)14-8-9-16(25)17(26)11-14/h8-9,11,13H,2-7,10,12H2,1H3,(H,29,30)(H,27,28,31)
InChIKeyGYGFJKYRVOOELP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Denv-IN-5 Selective NS4B Inhibitor


Denv-IN-5 is a small-molecule inhibitor targeting the dengue virus (DENV) NS4B protein, a key regulator of viral replication complex formation. It demonstrates sub-micromolar inhibition of DENV serotype 2 (DENV-2) with a half-maximal effective concentration (EC50) of 0.12 µM in a plaque reduction assay using Vero cells, and a selectivity index (SI) of >250 relative to host cell cytotoxicity (CC50 >30 µM) [1]. The compound belongs to a structural class of indole-based NS4B antagonists, and its differentiation is anchored in both potency and selectivity over the closest in-class analog, Compound-7e [1].

NS4B-targeted dengue replication complex inhibition
Reported high selectivity index context (SI >250 vs host cells)
Pan-serotype antiviral profiling (DENV-1 to DENV-4)
Reported metabolic stability for in vitro half-life interpretation

Denv-IN-5 Differentiation from Analogs


Generic substitution or analog swapping within the NS4B inhibitor class fails because closely related structural analogs, such as Compound-7e and Compound-12b, exhibit substantial differences in antiviral selectivity and metabolic clearance despite shared core scaffolds. For example, while both Denv-IN-5 and Compound-7e inhibit DENV-2, Compound-7e shows 5.6-fold lower selectivity (SI 45) due to higher cytotoxicity, and its intrinsic clearance rate in human liver microsomes is 3.2-fold faster, leading to a projected in vivo half-life reduction of >60% [1]. These quantifiable disparities mean that selecting a non-differentiated analog would directly compromise both safety margin and pharmacokinetic performance, making head-to-head evidence essential for procurement decisions.

Analog substitution may alter selectivity margin
Compound-7e exhibited lower SI, which could shift cytotoxicity interpretation in cell-based assays.
Metabolic clearance differs significantly among analogs
Compound-12b shows faster intrinsic clearance; exposure window may not reproduce in metabolic stability models.
Pan-serotype balance may not be conserved
Class-level serotype variation may require re-validation when switching indole-based NS4B inhibitors.

Denv-IN-5 Evidence Portfolio


Potency and Selectivity vs Compound-7e

Denv-IN-5 demonstrates a DENV-2 EC50 of 0.12 µM compared to Compound-7e's EC50 of 0.31 µM in the same plaque reduction assay on Vero cells (2.6-fold more potent). More critically, the CC50 (Vero cell cytotoxicity) for Denv-IN-5 is >30 µM, whereas Compound-7e shows a CC50 of 14 µM, giving Denv-IN-5 a selectivity index (SI) >250 versus SI 45 for Compound-7e – a 5.6-fold improvement in safety margin [1].

Potency & Selectivity
Head-to-head
Denv-IN-5EC50 0.12 µM
SI >250
Compound-7eEC50 0.31 µM
SI 45
Supports antiviral potency and selectivity assay context.
Reported in plaque reduction assay, Vero cells.
Dengue virus NS4B inhibitor Selectivity index Antiviral EC50

Metabolic Stability vs Compound-12b

In human liver microsome (HLM) assays, Denv-IN-5 exhibits an intrinsic clearance (CLint) of 12.4 µL/min/mg protein, corresponding to an in vitro half-life (t1/2) of 112 minutes. In contrast, the closest structural analog Compound-12b shows CLint of 39.8 µL/min/mg and t1/2 of 35 minutes under identical conditions (0.5 µM compound, 1 mg/mL microsomes, NADPH-regenerating system). This represents a 3.2-fold reduction in clearance rate and a 3.2-fold prolongation of half-life for Denv-IN-5 [1].

Metabolic Stability
Head-to-head
CLint 12.4 µL/min/mg
t1/2 112 min (vs 35 min for Compound-12b)
Supports metabolic stability assay context; 3.2× lower clearance reported.
Human liver microsomes, LC-MS/MS quantification.
Metabolic stability Human liver microsomes Intrinsic clearance In vitro half-life

Pan-Serotype Activity vs Class Baseline

Denv-IN-5 inhibits all four DENV serotypes with EC50 values: DENV-1 (0.18 µM), DENV-2 (0.12 µM), DENV-3 (0.22 µM), DENV-4 (0.15 µM) in Vero cell plaque assays. The reported class average for indole-based NS4B inhibitors against DENV-3 is 0.65 µM (based on three analogs from same patent family), making Denv-IN-5 3.0-fold more potent against serotype 3. Additionally, no single-serotype drop-off >2.5× is observed, whereas the class average shows up to 8× variation between serotypes [1][2].

Pan-Serotype Activity
Cross-study comparable
Denv-IN-5DENV-1/2/3/4
0.18/0.12/0.22/0.15 µM
Class averageDENV-3 ~0.65 µM
range 0.30–2.40 µM
Supports pan-serotype profiling; narrower serotype range reported.
Vero cell plaque assay, 72 h, MOI 0.1.
Pan-serotype activity DENV-1 DENV-3 DENV-4 Broad-spectrum antiviral

Denv-IN-5 Application Scenarios


High-Throughput Antiviral Screening

Because Denv-IN-5 shows a selectivity index >250 (CC50 >30 µM, EC50 0.12 µM) compared to Compound-7e's SI of 45 [1], it is the preferred positive control or tool compound in cytotoxicity-prone cell lines (e.g., Huh-7, Vero). Procurement of Denv-IN-5 minimizes false antiviral hits caused by cytotoxic artifacts, increasing screening assay Z' factor reliability.

Sustained In Vivo PK Exposure

With a 3.2-fold lower intrinsic clearance in human liver microsomes relative to Compound-12b (CLint 12.4 vs 39.8 µL/min/mg) [1], Denv-IN-5 is the rational choice for mouse or rat pharmacokinetic studies where longer half-life reduces dosing frequency. This directly lowers animal usage and compound consumption per study, delivering quantifiable cost savings in preclinical procurement.

Pan-Serotype Antiviral Profiling

Denv-IN-5's balanced activity across all four serotypes (EC50 range 0.12–0.22 µM) and 3.0-fold higher potency against DENV-3 than class average [1][2] makes it uniquely suited for research on polyclonal dengue outbreaks. Laboratories can use a single compound to suppress replication of circulating serotypes without re-optimizing doses, simplifying experimental design and reagent inventory management.

NS4B Resistance Mutation Studies

The wide therapeutic window (SI >250) allows dose escalation in cell culture to select for resistant viral mutants without reaching cytotoxic concentrations. Compared to Compound-7e (SI 45), Denv-IN-5 enables resistance selection at higher compound multiples (e.g., 10× EC50) while maintaining cell viability >90% [1], facilitating robust mapping of NS4B escape mutations.

Application
Selection Property
Validation Focus
Antiviral screening studies
Selectivity index context
Cytotoxicity artifact interpretation
In vivo PK exposure studies
Metabolic stability profile
Exposure window review
Pan-serotype antiviral profiling
Serotype coverage balance
Multi-serotype assay interpretation
NS4B resistance selection
Selectivity margin for dose escalation
Cytotoxicity threshold monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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